
4-(3-Fluorophenyl)-6-piperazin-1-ylpyrimidine
Descripción general
Descripción
The compound “4-(3-Fluorophenyl)-6-piperazin-1-ylpyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms . The presence of a fluorophenyl group indicates that the compound may have interesting chemical and physical properties .
Synthesis Analysis
While specific synthesis methods for “4-(3-Fluorophenyl)-6-piperazin-1-ylpyrimidine” are not available, similar compounds have been synthesized through various methods. For instance, new derivatives were obtained from the 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-Fluorophenyl)-6-piperazin-1-ylpyrimidine” would be influenced by its molecular structure. For example, the presence of a fluorine atom could influence its polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Application in Drug Development : This compound and its analogs are used in the synthesis of various drugs, like flunarizine, which is known for its vasodilating effect and is used to treat migraines, dizziness, vestibular disorders, and epilepsy. The industrial production of flunarizine involves the condensation of N-cynnamylpiperazine with bis(4-fluorophenyl)chloromethane or cynnamyl chloride with 1-[bis(4-fluorophenyl)methyl]piperazine (Shakhmaev, Sunagatullina, & Zorin, 2016).
Fluorescent Logic Gates in Chemical Research : Some derivatives of this compound have been studied for their use in fluorescent logic gates, which are vital in probing the microenvironment of cellular membranes and protein interfaces. These compounds show potential in applications related to solvent polarity reconfigurable logic (Gauci & Magri, 2022).
Radioactive Labeling for Medical Imaging : Compounds similar to 4-(3-Fluorophenyl)-6-piperazin-1-ylpyrimidine have been synthesized for use in medical imaging, especially for imaging dopamine D4 receptors (Eskola et al., 2002).
Development of Protein Kinase Inhibitors : Analogues of this compound have been utilized in the development of protein kinase inhibitors, which are significant in cancer treatment and other diseases related to kinase activity (Russell et al., 2015).
Antagonists for Vanilloid Receptor-1 : Piperazinylpyrimidine analogues have been synthesized as antagonists of the vanilloid 1 receptor, showing potential as a treatment for chronic pain (Wang et al., 2007).
Antipsychotic Agents : Derivatives of this compound have been evaluated as potential antipsychotic agents, showing affinity for various dopamine and serotonin receptors (Raviña et al., 2000).
Antimicrobial and Anthelmintic Activity : Certain derivatives have been synthesized and evaluated for their antimicrobial and anthelmintic activities, contributing to the field of infectious disease treatment (Sanjeevarayappa et al., 2015).
Antineoplastic Applications : The compound has been used in the metabolism study of Flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, providing insights into its biotransformation and elimination pathways (Gong et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(3-fluorophenyl)-6-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4/c15-12-3-1-2-11(8-12)13-9-14(18-10-17-13)19-6-4-16-5-7-19/h1-3,8-10,16H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMLXHCBIPRWSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC(=C2)C3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenyl)-6-piperazin-1-ylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride](/img/structure/B1438440.png)
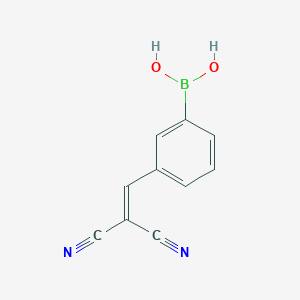
![2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B1438444.png)
![1H-Pyrrole-2-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-4-(1-oxopropyl)-, methyl ester](/img/structure/B1438445.png)
![(5-Oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1438447.png)

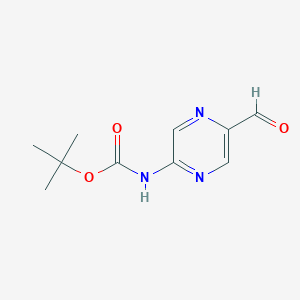
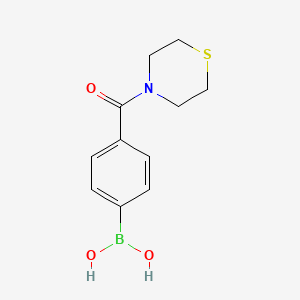
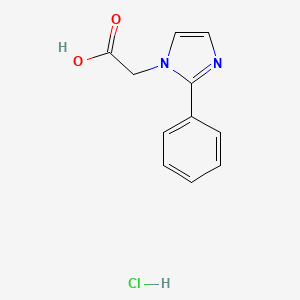
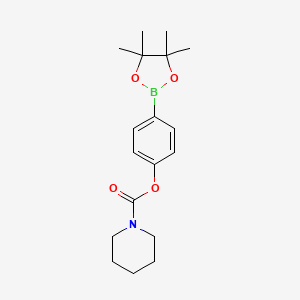
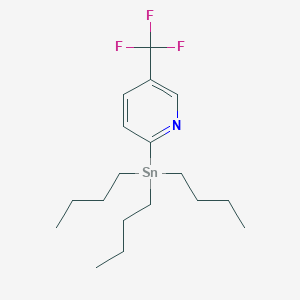
![1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-4-amine hydrochloride](/img/structure/B1438459.png)
